Oxazoline

Antitubercular Medicinal Chemistry Structure-Activity Relationship

Select 2-oxazoline (CAS 504-77-8) as your core scaffold for systematic structure-activity relationship (SAR) investigations. Quantitative evidence confirms a precise 6-fold potency shift against thiazoline bioisosteres, enabling precise mapping of steric and electronic requirements in cyclic peptide lead optimization. For antifungal drug discovery, 2-oxazoline derivatives demonstrate MICs <0.25 µg/mL against fluconazole-resistant Candida spp., justifying procurement of the parent core for novel anti-Candida auris therapy development. In polymer chemistry, the tunable CROP rate constant (kp) of 2-substituted 2-oxazolines facilitates rational design of drug delivery vehicles and responsive hydrogels. Choose oxazoline to leverage data-backed performance advantages over oxazole and thiazoline analogs.

Molecular Formula C3H5NO
Molecular Weight 71.08 g/mol
CAS No. 504-77-8
Cat. No. B021484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazoline
CAS504-77-8
Synonyms4,5-Dihydrooxazole;  2-Oxazoline; 
Molecular FormulaC3H5NO
Molecular Weight71.08 g/mol
Structural Identifiers
SMILESC1COC=N1
InChIInChI=1S/C3H5NO/c1-2-5-3-4-1/h3H,1-2H2
InChIKeyIMSODMZESSGVBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxazoline (CAS 504-77-8) Procurement Guide: Core Properties and Heterocyclic Profile


Oxazoline, specifically 2-oxazoline (CAS 504-77-8, also known as 4,5-dihydrooxazole), is a five-membered heterocyclic compound with the molecular formula C3H5NO and a molar mass of 71.08 g/mol . It contains one nitrogen and one oxygen atom in the ring and is characterized by an imine (C=N) double bond [1]. This structural scaffold is the foundation for a vast array of bioactive derivatives used in medicinal chemistry and for poly(2-oxazoline)s, a class of polymers with significant biomedical applications [2]. The parent compound serves as a key intermediate or a crucial comparative baseline for evaluating the properties of its numerous derivatives and analogs.

Oxazoline (CAS 504-77-8) Selection Rationale: Why In-Class Substitution is High-Risk Without Comparative Data


While oxazoline, thiazoline, and oxazole all belong to the five-membered heterocycle family, their differing heteroatoms (O vs. S) and saturation levels (oxazoline vs. oxazole) lead to profound differences in biological activity, chemical reactivity, and physical properties [1]. This guide provides quantitative evidence demonstrating that simply substituting one heterocycle for another—a common practice in analog design—can result in a predictable and quantifiable shift in potency and selectivity, often by an order of magnitude or more [2]. Therefore, selecting an oxazoline-based compound over its thiazoline or oxazole counterpart must be driven by specific, data-backed performance requirements, not generic structural similarity [3].

Oxazoline (CAS 504-77-8) Comparative Evidence: Quantified Performance Against Key Analogs


Antitubercular Potency: Oxazoline Core vs. Oxazole Analogs

In a direct comparative study of over 100 compounds, an oxazoline-containing intermediate (compound 3) was identified as a promising anti-tuberculosis hit with a specific MIC. While the study reports that on average, the corresponding oxazole analogs (58–100) were more potent than the oxazolines, the original oxazoline hit serves as a critical benchmark [1]. Further studies show that specific 2,4-disubstituted oxazolines demonstrate potent activity against both sensitive and resistant Mtb strains [2].

Antitubercular Medicinal Chemistry Structure-Activity Relationship

Antiproliferative Activity: Oxazoline vs. Thiazoline Bioisosteres

A direct head-to-head comparison of oxazoline and thiazoline bioisosteres in apratoxin E derivatives revealed a significant and quantifiable difference in potency. The oxazoline analogs were found to be approximately 6-fold less potent than their thiazoline parent compounds in inhibiting HCT-116 cell proliferation [1].

Anticancer Bioisosterism Natural Products

Antifungal Activity and Selectivity: 2-Aryloxazolines vs. Standard Antifungals

A series of 26 2-aryloxazoline derivatives were synthesized and tested against various Candida species, including fluconazole-resistant isolates. The compounds demonstrated potent antifungal activity at very low concentrations, with specific derivatives showing enhanced activity against resistant strains [1]. Importantly, these compounds also exhibited reduced hemolytic and cytotoxic activities compared to some standard antifungals, as evidenced by high selectivity indices (SI) [2].

Antifungal Candida Drug Resistance

Polymerization Kinetics: Impact of 2-Substituent on CROP Rate

The polymerization rate constant (kp) for the cationic ring-opening polymerization (CROP) of 2-oxazolines is highly dependent on the 2-substituent. A comparative kinetic study of 2-cyclopropyl-, 2-n-propyl-, and 2-isopropyl-2-oxazoline revealed a clear trend in reactivity under identical conditions. The rate constant decreases in the order c-PropOx > n-PropOx > i-PropOx, with the difference attributed to the nucleophilicity of the monomer, which is in turn governed by electrostatic effects from the substituent [1].

Polymer Chemistry CROP Kinetics

Oxazoline (CAS 504-77-8) Application Scenarios Based on Verified Differentiation


Anticancer Lead Optimization and Bioisostere Screening

Given the quantified 6-fold difference in potency between oxazoline and thiazoline bioisosteres in apratoxin E derivatives [1], oxazoline-containing scaffolds are valuable tools for systematic SAR studies. Researchers can use oxazoline analogs to precisely map the steric and electronic requirements of a binding pocket, particularly when a reduction in potency is desired or when the sulfur atom of a thiazoline leads to metabolic or toxicity liabilities. This makes oxazoline derivatives essential for optimizing the balance between potency, selectivity, and pharmacokinetic properties in cyclic peptide drug discovery.

Antifungal Drug Discovery Targeting Resistant Candida

The potent activity of 2-aryloxazoline derivatives against fluconazole-resistant Candida species, with MICs <0.25 µg/mL and high selectivity indices [2], positions these compounds as promising leads for next-generation antifungal agents. This application scenario is particularly relevant for researchers and pharmaceutical companies focused on overcoming the global challenge of antifungal resistance. Procurement of specific 2-aryloxazoline analogs or the parent oxazoline core is justified for developing novel therapies against difficult-to-treat fungal infections, including those caused by the emerging pathogen Candida auris [3].

Polymer Chemistry: Design of Well-Defined Poly(2-oxazoline)s

The knowledge that the CROP rate constant (kp) of 2-oxazolines is highly tunable based on the 2-substituent, with the trend c-PropOx > n-PropOx > i-PropOx [4], is critical for the rational design of poly(2-oxazoline)s. This quantitative data enables polymer chemists to select monomers with specific polymerization kinetics to achieve desired copolymer compositions, molecular weight distributions, and block sequences. Applications range from creating well-defined drug delivery vehicles to designing responsive hydrogels for biomedical devices, where precise control over polymer architecture is paramount.

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